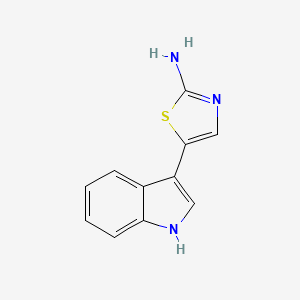

5-(1H-indol-3-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

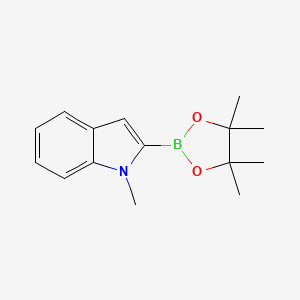

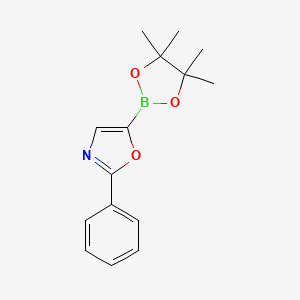

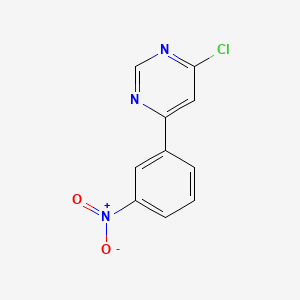

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A number of indole molecules have been synthesized using various methods, including microwave-assisted synthesis .

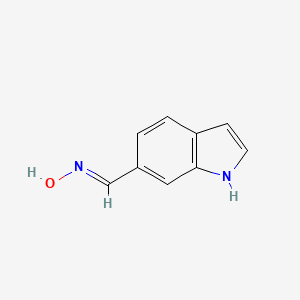

Molecular Structure Analysis

Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Physical And Chemical Properties Analysis

The physical properties of indole derivatives, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

- Antimicrobial Activity : 5-(1H-indol-3-yl)-1,3-thiazol-2-amine derivatives have demonstrated strong antimicrobial activity. For instance, certain derivatives showed potent antibacterial properties against Staphylococcus epidermidis (Mekala, Yata, & Talagadadivi, 2014). Another study indicated efficient inhibition of bacterial strains such as S. aureus and E. coli (Siddiqui & Alam, 2016).

- Antioxidant Activity : Compounds derived from 5-(1H-indol-3-yl)-1,3-thiazol-2-amine have exhibited promising antioxidant activities. For example, certain derivatives showed radical scavenging and ferric ion reducing properties (Saundane, Verma, & Katkar, 2013).

Antitumor and Anticancer Properties

- Cytotoxicity and Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, including PC-3 and MDA-MB-231 (Gür et al., 2020). Another compound exhibited significant antitumor activity against the Hela cell line (Ye Jiao et al., 2015).

- Inhibitors of PIM-1 Kinase : Derivatives of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine have been studied as potent inhibitors of PIM-1 kinase, which is significant in cancer research (Hajji, 2020).

Sensor and Detection Applications

- Potentiometric Sensor : Schiff bases derived from this compound have been used to construct Nd3+ ion-selective electrodes. This application demonstrates its potential in analytical chemistry and sensor technology (Bandi, Singh, & Upadhyay, 2013).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be diverse and context-dependent.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABUUAHFCFGIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)